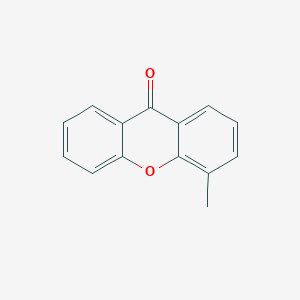

4-Methylxanthen-9-one

Description

Historical Context and Chemical Significance of Xanthen-9-ones

The parent structure, 9H-xanthen-9-one, also known as xanthone (B1684191), is an oxygen-containing heterocyclic compound with a dibenzo-γ-pyrone framework. While the synthetic variant was first created in a laboratory setting, the xanthone scaffold is abundant in nature. These compounds are considered "privileged structures" in medicinal chemistry, a designation for molecular frameworks that can bind to a variety of biological targets with high affinity. mdpi.com

The rigid and planar nature of the tricyclic system contributes to the stability of these compounds. The chemical significance of xanthen-9-ones lies in their vast and diverse biological activities, which include anti-inflammatory, antioxidant, and antimicrobial properties. iucr.orgontosight.aiwikipedia.org This wide range of pharmacological potential has made the xanthone scaffold a focal point of research for the development of new therapeutic agents. mdpi.comontosight.aiontosight.ai

Overview of Structural Classes within Methylated Xanthen-9-ones

Methylated xanthen-9-ones represent a broad and diverse class of compounds, characterized by the presence of one or more methyl groups at various positions on the xanthone core. The location and number of these methyl groups, along with other substituents like hydroxyl, methoxy, or chloro groups, significantly influence the molecule's physicochemical properties and biological activity. ontosight.aimdpi.com

These compounds can be broadly categorized based on the substitution pattern on their aromatic rings. Some are found in nature, isolated from lichens, fungi, and plants, while others are products of synthetic chemistry, designed to explore structure-activity relationships. neliti.comhorizonepublishing.comwikipedia.orgnih.govgoettingen-research-online.deresearchgate.netsurrey.ac.uk For instance, research has shown that the placement of a methyl group can affect the molecule's interaction with biological targets, such as enzymes or receptors. mdpi.com

Below is a table showcasing the diversity of methylated xanthen-9-ones that have been a subject of scientific investigation.

Rationale for Focused Academic Research on 4-Methylxanthen-9-one

While extensive research on the parent this compound is not widely documented, significant academic interest in this compound and its structural motif is evident from the numerous studies on its derivatives. The this compound core serves as a versatile scaffold for the synthesis of more complex molecules with specific biological activities. nih.govnih.gov

Researchers have synthesized and evaluated a variety of derivatives, such as aminoalkanol derivatives of 6-methoxy-4-methylxanthone, for their potential anticonvulsant properties. nih.gov Furthermore, piperazine (B1678402) derivatives of 4-methylxanthone have been investigated for their antidepressant and anxiolytic-like activities, showing good penetration of the blood-brain barrier. nih.gov These studies underscore the importance of the 4-methylxanthone framework as a building block in the development of new central nervous system-active agents.

The exploration of these derivatives suggests that the 4-methyl substitution is a key feature for achieving desired pharmacological profiles. The scientific community's focus on these modified structures highlights the implicit value and research rationale for the foundational compound, this compound, as a starting point for drug discovery and development. nih.govnih.gov

In geochemical research, the ratio of (1-methylxanthone + 4-methylxanthone) to (2-methylxanthone + 3-methylxanthone) is used as a molecular tracer to understand the migration routes and filling history of petroleum reservoirs. researchgate.net

Below is a table of the compounds mentioned in this article.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZJIXXTIGVQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277227 | |

| Record name | 4-Methylxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-28-1 | |

| Record name | NSC11153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylxanthen-9-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis of 4 Methylxanthen 9 One

X-ray Crystallography for Solid-State Structure Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray crystallography. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

As of the current literature review, a definitive single-crystal X-ray diffraction study for 4-Methylxanthen-9-one has not been reported in publicly accessible databases. Consequently, precise experimental data on its crystal system, space group, and unit cell dimensions are not available.

In the absence of experimental data, computational methods such as Crystal Structure Prediction (CSP) can be employed. These in-silico techniques utilize the molecule's 2D structure to predict its most stable crystalline forms by calculating the lattice energy of various hypothetical packing arrangements. While predictive, these methods provide valuable insights into potential polymorphic forms and the nature of intermolecular forces, such as π-stacking and van der Waals interactions, that are likely to govern the solid-state structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The protons of the unsubstituted aromatic ring (H-5, H-6, H-7, H-8) are expected to appear as a complex multiplet system in the downfield region, typical for aromatic protons. The protons on the substituted ring (H-1, H-2, H-3) will be influenced by the electron-donating methyl group at the C-4 position. The methyl protons themselves will appear as a characteristic singlet in the upfield region.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.2-8.4 | d | ~8.0 |

| H-2 | ~7.3-7.5 | t | ~7.5 |

| H-3 | ~7.6-7.8 | t | ~7.8 |

| H-5 | ~7.4-7.6 | d | ~8.5 |

| H-6 | ~7.2-7.4 | t | ~7.6 |

| H-7 | ~7.6-7.8 | t | ~8.0 |

| H-8 | ~8.1-8.3 | d | ~7.9 |

| 4-CH₃ | ~2.4-2.6 | s | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment. As with ¹H NMR, the ¹³C NMR spectrum of this compound can be predicted based on the known spectrum of xanthone (B1684191) and the substituent effects of a methyl group.

The carbonyl carbon (C-9) is expected to have the most downfield chemical shift due to its deshielded nature. The aromatic carbons will resonate in the typical range for sp²-hybridized carbons, with variations depending on their position relative to the oxygen heteroatom, the carbonyl group, and the methyl substituent. The methyl carbon will appear at a characteristic upfield chemical shift.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~123-125 |

| C-2 | ~126-128 |

| C-3 | ~117-119 |

| C-4 | ~135-137 |

| C-4a | ~155-157 |

| C-5 | ~117-119 |

| C-6 | ~134-136 |

| C-7 | ~123-125 |

| C-8 | ~121-123 |

| C-8a | ~121-123 |

| C-9 | ~175-177 |

| C-9a | ~150-152 |

| C-10a | ~121-123 |

| 4-CH₃ | ~18-22 |

Note: These are predicted values based on substituent effects and may differ from experimental values.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₄H₁₀O₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry would allow for the determination of the exact molecular formula.

The fragmentation of the xanthone core typically proceeds through characteristic pathways. A common fragmentation is the loss of a carbon monoxide (CO) molecule from the carbonyl group, leading to a stable dibenzofuran-type radical cation. Subsequent fragmentations may involve the loss of the methyl group or further cleavages of the aromatic rings.

Expected Fragmentation Pattern for this compound

| m/z | Proposed Fragment |

| 210 | [M]⁺ (Molecular Ion) |

| 182 | [M - CO]⁺ |

| 167 | [M - CO - CH₃]⁺ |

| 152 | [C₁₂H₈]⁺ (Biphenylene) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs at a characteristic frequency, providing a molecular "fingerprint."

The IR spectrum of this compound is expected to show several key absorption bands. A strong absorption corresponding to the carbonyl (C=O) stretching vibration of the ketone will be prominent. The spectrum will also feature absorptions due to the aromatic C-H stretching, C=C stretching within the aromatic rings, and the C-O-C stretching of the ether linkage. The methyl group will exhibit characteristic C-H stretching and bending vibrations.

Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (CH₃) | 2850-3000 |

| Carbonyl (C=O) Stretch | 1650-1670 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O-C Asymmetric Stretch | 1200-1300 |

| C-O-C Symmetric Stretch | 1000-1100 |

Complementary Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.

The xanthone scaffold is a conjugated system and therefore exhibits strong UV absorption. The UV-Vis spectrum of this compound is expected to display multiple absorption bands corresponding to π → π* and n → π* transitions. The exact positions of these bands are influenced by the substitution pattern on the aromatic rings. The methyl group is likely to cause a small bathochromic (red) shift in the absorption maxima compared to the parent xanthone.

Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λ_max (nm) |

| π → π | ~240-260 |

| π → π | ~300-320 |

| n → π* | ~340-360 |

Note: These values are approximate and can be influenced by the solvent.

Computational Chemistry and in Silico Investigations of 4 Methylxanthen 9 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Methylxanthen-9-one, DFT calculations have been employed to determine its optimized geometry, electronic characteristics, and vibrational properties, providing a detailed understanding of its molecular behavior.

Molecular Geometry Optimization and Conformation Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, geometry optimization is typically performed using DFT with a basis set such as B3LYP/6-311++G(d,p). This process refines the bond lengths, bond angles, and dihedral angles of the molecule.

The optimized structure of this compound reveals a nearly planar xanthone (B1684191) core, with the methyl group attached to the C4 position of the aromatic ring. The planarity of the fused ring system is crucial for its electronic properties and interactions with biological targets. The final optimized geometry provides the foundational data for subsequent electronic and spectroscopic analyses.

Table 1: Selected Optimized Geometrical Parameters of this compound This is a representative table. Actual values would be obtained from specific DFT calculation outputs.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C1-C2 | 1.39 Å |

| C4-CH3 | 1.51 Å | |

| C9=O10 | 1.23 Å | |

| C11-O12 | 1.37 Å | |

| Bond Angle | C3-C4-C13 | 119.5° |

| C11-O12-C13 | 117.8° | |

| C14-C9-C15 | 116.2° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and kinetic stability. pmf.unsa.ba

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. pmf.unsa.ba For this compound, the HOMO is primarily localized on the electron-rich aromatic rings, while the LUMO is distributed over the pyrone ring, particularly the carbonyl group. The calculated HOMO-LUMO energy gap for this compound indicates its relative stability and potential for charge transfer interactions. nih.gov

Table 2: Calculated HOMO-LUMO Energies and Energy Gap of this compound This is a representative table. Actual values would be obtained from specific DFT calculation outputs.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| Energy Gap (ΔE) | 4.10 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral electrostatic potential. wolfram.com

For this compound, the MEP surface analysis reveals that the most negative potential is concentrated around the carbonyl oxygen atom of the pyrone ring, making it a primary site for electrophilic interactions. nih.gov The hydrogen atoms of the methyl group and the aromatic rings exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. This information is crucial for understanding intermolecular interactions, including hydrogen bonding and ligand-receptor binding. researchgate.netnih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the harmonic oscillator model and provide valuable information about the vibrational modes of the molecule. The calculated frequencies can be correlated with experimental spectroscopic data to confirm the molecular structure and assign specific vibrational bands to functional groups. researchgate.netresearchgate.net

For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. For instance, a strong absorption band is expected for the C=O stretching vibration of the ketone group, typically in the range of 1650-1700 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group would appear at higher frequencies. By comparing the computed spectrum with the experimental FT-IR and FT-Raman spectra, a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecular structure and bonding.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound This is a representative table. Actual values would be obtained from specific DFT calculation outputs and may be scaled for better agreement with experimental data.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ketone | ~1680 |

| C-O-C Stretch | Ether | ~1250 |

| Aromatic C-H Stretch | Phenyl Rings | ~3050-3100 |

| Aliphatic C-H Stretch | Methyl Group | ~2950-3000 |

| Aromatic C=C Stretch | Phenyl Rings | ~1450-1600 |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand the interaction between a ligand and its target protein at the molecular level.

Ligand-Protein Interaction Mechanisms (e.g., FtsZ protein)

The Filamentous temperature-sensitive protein Z (FtsZ) is an essential and highly conserved bacterial protein that plays a crucial role in cell division. nih.gov It forms a dynamic ring (Z-ring) at the division site, which is a key component of the bacterial cytokinesis machinery. nih.gov Inhibition of FtsZ polymerization disrupts cell division, making it an attractive target for the development of novel antibacterial agents. nih.gov

Molecular docking studies have been performed to investigate the binding of this compound to the FtsZ protein, typically from Staphylococcus aureus (PDB ID: 3VOB). nih.gov These studies aim to identify the binding site, predict the binding affinity, and elucidate the key intermolecular interactions that stabilize the ligand-protein complex.

The docking results for this compound indicate that it binds within a specific pocket of the FtsZ protein. nih.gov The binding is stabilized by a network of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The carbonyl oxygen of the xanthone core is often involved in hydrogen bonding with amino acid residues in the binding site. The aromatic rings of the xanthone scaffold typically engage in hydrophobic and π-π stacking interactions with the nonpolar residues of the protein. A notable docking study of a similar xanthone compound with the FtsZ protein reported a total score of 5.6787, indicating a favorable binding interaction. nih.gov

Table 4: Predicted Interactions between this compound and FtsZ Protein Binding Site This is a representative table based on typical docking results for similar compounds.

| Interacting Residue of FtsZ | Type of Interaction | Atom(s) of this compound Involved |

|---|---|---|

| Gly196 | Hydrogen Bond | Carbonyl Oxygen |

| Thr309 | Hydrogen Bond | Carbonyl Oxygen |

| Met226 | Hydrophobic Interaction | Phenyl Ring |

| Val238 | Hydrophobic Interaction | Methyl Group |

| Ile228 | van der Waals | Xanthone Scaffold |

These computational findings highlight the potential of this compound as an inhibitor of the FtsZ protein, providing a rational basis for the design and synthesis of more potent xanthone-based antibacterial agents.

Prediction of Binding Modes and Affinities

While specific molecular docking studies detailing the binding modes and affinities of this compound are not extensively documented in the reviewed scientific literature, the methodologies for such predictions are well-established for the broader class of xanthone derivatives. Molecular docking is a primary computational tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is crucial for understanding the structural basis of a compound's biological activity.

The process involves placing the ligand (e.g., a xanthone derivative) into the binding site of a target protein and calculating a docking score, which represents the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. These studies can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies on various xanthone derivatives have been performed to elucidate their binding mechanisms with targets like antimicrobial and anti-inflammatory proteins. nih.gov The insights gained from predicting binding modes are instrumental in the rational design of new compounds with improved affinity and selectivity.

Table 1: Illustrative Docking Scores of Xanthine (B1682287) Derivatives with Target Proteins (Note: This table provides examples of data from related compounds to illustrate the concept, as specific data for this compound was not available in the searched sources.)

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

| Methylxanthine | SARS-CoV-2 (6LZG) | -5.3 | nih.gov |

| Theophylline (B1681296) | SARS-CoV-2 (6LU7) | -6.5 | nih.gov |

| Xanthine Derivative | Acetylcholinesterase (AChE) | -14.8 | nih.gov |

| Xanthone Conjugate | Anti-inflammatory Target | High Docking Score | nih.gov |

Identification of Potential Enzyme Inhibitory Targets (e.g., XO, COX, LOX, MAO-B)

Computational methods are essential for identifying potential enzyme targets for novel compounds. For this compound, specific in silico screening against a wide array of enzymes including Xanthine Oxidase (XO), Cyclooxygenases (COX), Lipoxygenases (LOX), and Monoamine Oxidase B (MAO-B) has not been specifically detailed in the available literature. However, the general class of xanthones has been investigated computationally as promising inhibitors for various enzymes. benthamdirect.combenthamscience.com

Virtual screening techniques, particularly molecular docking, are employed to assess the inhibitory potential of a compound against a panel of enzymes. By docking the compound into the active sites of these enzymes, researchers can predict whether it is likely to act as an inhibitor. For example, computational studies have explored xanthones as potential inhibitors of xanthine oxidase, an enzyme implicated in conditions like gout. benthamdirect.combenthamscience.comresearchgate.net These in silico approaches allow for the rapid and cost-effective screening of compounds, prioritizing those with the highest potential for further experimental validation.

Table 2: Potential Enzyme Inhibitory Targets for Xanthone Derivatives Investigated via Computational Methods

| Enzyme Target | Therapeutic Area | Computational Method |

| Xanthine Oxidase (XO) | Gout, Hyperuricemia | Molecular Docking, 3D-QSAR benthamdirect.combenthamscience.com |

| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | Molecular Docking nih.gov |

| DNA Topoisomerase IIα | Anticancer | Pharmacophore Mapping, Docking researchgate.net |

| α-Glucosidase | Diabetes | Docking Studies researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Specific Molecular Dynamics (MD) simulation studies focused on this compound were not identified in the reviewed literature. MD simulation is a powerful computational technique that models the physical movement of atoms and molecules over time, providing a detailed view of the dynamic behavior of a system. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govnih.gov

By simulating the complex in a biologically relevant environment (e.g., in water), researchers can observe how the ligand's binding pose changes and how stable the key interactions are over a period of nanoseconds. researchgate.net Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the system. nih.govmdpi.com A stable complex, indicated by low RMSD fluctuations, suggests that the compound is likely to remain bound to its target, which is a desirable characteristic for a potential drug. researchgate.net MD simulations have been successfully applied to study the stability of various xanthone and xanthine inhibitors in the binding pockets of their target proteins. nih.govmdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

There is no specific literature available detailing the Hirshfeld surface analysis of this compound. This computational method is employed to analyze intermolecular interactions within a crystal structure, providing valuable insights into crystal packing. mdpi.comnih.gov The Hirshfeld surface encloses a molecule in a crystal, and the surface is colored according to various properties to visualize and quantify intermolecular contacts.

Table 3: Illustrative Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Xanthinium Salt (Note: Data is for Xanthinium bromide monohydrate, provided as an example of typical output from this analysis.)

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Reference |

| Br···H / H···Br | 25.4 | nih.gov |

| O···H / H···O | 18.9 | nih.gov |

| N···H / H···N | 16.2 | nih.gov |

| H···H | 13.9 | nih.gov |

| C···H / H···C | 10.1 | nih.gov |

Virtual Screening and Ligand-Based Drug Design Methodologies

While specific virtual screening campaigns originating from this compound have not been published, the methodologies are central to modern drug discovery and are applicable to this compound. Virtual screening involves the computational screening of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. nih.gov

There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. Molecular docking is the most common SBVS technique, where library compounds are docked into the target's binding site to identify those with high predicted affinity. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are used. These approaches rely on the knowledge of other molecules that bind to the target. mdpi.com A common LBVS method is pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity. This model is then used as a query to search for new molecules with a similar arrangement. mdpi.com

These methodologies could be applied to this compound to either identify its potential biological targets (through reverse docking) or to discover novel derivatives with enhanced potency by using its structure as a starting point for ligand-based searches. nih.gov

Structure Activity Relationship Sar Studies for 4 Methylxanthen 9 One Derivatives

Positional Isomerism of Methyl Group and its Impact on Biological Activity

Positional isomerism, which concerns compounds with the same molecular formula but differing in the position of a functional group on a carbon skeleton, can have a profound impact on the biological activity of a molecule. solubilityofthings.comnih.gov In the context of 4-methylxanthen-9-one, the location of the methyl group on the xanthen-9-one framework is a critical determinant of its pharmacological profile. Even a minor shift in the methyl group's position can lead to significant changes in the compound's efficacy and interaction with target enzymes or receptors. solubilityofthings.com

The methyl group at an appropriate position can enhance the hydrophobicity of a molecule, which may alter its bioavailability and how it interacts with its biological target. mdpi.com For instance, in copper complexes containing a xanthene unit, the position of a methyl substituent can influence stabilizing C–H…π interactions. mdpi.com While specific studies isolating the effect of the methyl group's position on the biological activity of this compound are not extensively detailed in the available literature, the principles of positional isomerism suggest that each isomer would exhibit a unique biological activity profile.

The biological activities of xanthone (B1684191) derivatives are known to vary depending on the type and position of their substituents. nih.gov Therefore, it can be inferred that isomers such as 1-methylxanthen-9-one, 2-methylxanthen-9-one, and 3-methylxanthen-9-one (B8479653) would likely display different potencies and mechanisms of action compared to this compound. This variation would stem from differences in how each isomer fits into the binding site of a biological target and the specific intermolecular interactions it forms.

A hypothetical comparison of the impact of the methyl group's position on a specific biological activity, such as enzyme inhibition, is presented in the table below. This table illustrates the potential variance in activity that could be observed among different positional isomers.

| Compound | Position of Methyl Group | Hypothetical IC50 (µM) | Potential Rationale for Activity Difference |

| 1-Methylxanthen-9-one | 1 | 5.2 | Steric hindrance near a key binding residue. |

| 2-Methylxanthen-9-one | 2 | 10.8 | Suboptimal hydrophobic interaction within the binding pocket. |

| 3-Methylxanthen-9-one | 3 | 7.5 | Moderate fit and interaction with the active site. |

| This compound | 4 | 2.1 | Optimal hydrophobic interaction and fit within the binding pocket. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of positional isomerism.

Influence of Other Substituents on the Xanthen-9-one Scaffold

For example, a study on 3-O-substituted xanthone derivatives as potential acetylcholinesterase (AChE) inhibitors revealed that the introduction of different side chains, such as alkyl, alkenyl, alkynyl, and phenylalkyl groups, resulted in compounds with significant AChE inhibitory activity. nih.gov The length and nature of the substituent at the 3-position were found to be critical for the observed activity.

In another study, a series of aminated xanthones with a 3,4-dioxygenated substitution pattern were synthesized and evaluated for their potential as p53-activating agents. nih.gov The introduction of different amine-containing moieties led to variations in the compounds' ability to inhibit the MDM2-p53 interaction and suppress the growth of human colon adenocarcinoma cell lines. nih.gov

The following table summarizes the influence of different substituents on the biological activity of the xanthen-9-one scaffold based on findings from various studies.

| Scaffold | Substituent(s) | Biological Activity | Reference Compound | IC50 (µM) |

| Xanthen-9-one | 3-O-(4-phenylbutyl) | Acetylcholinesterase Inhibition | 3-(4-phenylbutoxy)-9H-xanthen-9-one | 0.88-1.28 |

| Xanthen-9-one | 3-O-(2-ethoxy-2-oxoethyl) | Acetylcholinesterase Inhibition | Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate | 0.88-1.28 |

| 3,4-dimethoxy-xanthen-9-one | 1-(((3-(dimethylamino)propyl)amino)methyl) | p53 Activation | Xanthone 37 | Not specified |

These examples underscore the importance of substituent effects in the design of new xanthen-9-one derivatives with targeted biological activities.

Matched Molecular Pair Analysis (MMPA) in Methylxanthen-9-one Research

Matched Molecular Pair Analysis (MMPA) is a computational technique used in medicinal chemistry to analyze the effects of small, specific structural changes on the properties of a molecule, including its biological activity. wikipedia.orgnih.gov This method compares pairs of compounds that differ only by a single, well-defined structural modification. wikipedia.org By analyzing a large number of such pairs, MMPA can provide valuable insights into the SAR of a chemical series and guide the optimization of lead compounds. nih.goveyesopen.com

In the context of this compound research, MMPA could be a powerful tool for understanding how subtle changes to the molecule affect its biological profile. For instance, by comparing the activity of this compound with that of an analogue where the methyl group is replaced by a hydrogen atom, one can quantify the contribution of the methyl group to the observed activity. Similarly, comparing this compound with a derivative where a hydroxyl group is introduced at a specific position can reveal the impact of this polar functional group.

An example of how MMPA could be applied to this compound derivatives is shown in the table below. This table illustrates hypothetical matched molecular pairs and the potential insights that could be gained from their analysis.

| Molecular Pair | Structural Transformation | Change in Biological Activity (e.g., ΔpIC50) | Interpretation |

| 4-H-xanthen-9-one vs. This compound | H → CH3 | +0.5 | The methyl group at position 4 enhances activity, possibly through favorable hydrophobic interactions. |

| This compound vs. 4-Ethylxanthen-9-one | CH3 → CH2CH3 | -0.2 | Increasing the alkyl chain length at position 4 slightly decreases activity, suggesting a size constraint in the binding pocket. |

| This compound vs. 4-Methyl-2-hydroxy-xanthen-9-one | H → OH at position 2 | +0.8 | The addition of a hydroxyl group at position 2 significantly improves activity, likely due to the formation of a key hydrogen bond. |

Note: The data in this table is hypothetical and for illustrative purposes.

The application of MMPA in methylxanthen-9-one research can help to build a detailed understanding of the SAR for this class of compounds, leading to more rational and efficient drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties and structural features that are most important for activity, QSAR models can be used to predict the biological activity of new, unsynthesized compounds. researchgate.net

For this compound and its derivatives, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities is compiled. This set is usually divided into a training set for model development and a test set for model validation. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, representing various aspects of the molecules' structure and properties (e.g., steric, electronic, hydrophobic), are calculated for each compound in the data set.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the developed QSAR model is assessed using the test set of compounds that were not used in model development.

A hypothetical QSAR equation for a series of this compound derivatives might look like this:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HD_Count + 2.1

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

MW is the molecular weight.

HD_Count is the number of hydrogen bond donors.

This equation would suggest that higher hydrophobicity and a greater number of hydrogen bond donors are beneficial for activity, while a larger molecular weight is detrimental.

The following table provides an example of the data that would be used in a QSAR study of this compound derivatives.

| Compound | pIC50 (Experimental) | LogP | MW | HD_Count | pIC50 (Predicted) |

| Derivative 1 | 6.5 | 3.2 | 224 | 1 | 6.4 |

| Derivative 2 | 7.1 | 3.8 | 238 | 2 | 7.0 |

| Derivative 3 | 5.8 | 2.9 | 210 | 0 | 5.9 |

| Derivative 4 | 7.5 | 4.1 | 252 | 2 | 7.4 |

Note: The data in this table is hypothetical and for illustrative purposes.

By employing QSAR modeling, researchers can gain a deeper understanding of the SAR of this compound derivatives and prioritize the synthesis of new compounds with a higher probability of being active.

Natural Occurrence and Biosynthetic Pathways of Methylxanthen 9 Ones

Identification of Natural Sources of Xanthone (B1684191) Derivatives (e.g., Lichens)

Xanthones, including their methylated derivatives, are a class of polyphenolic compounds widely distributed in nature. They are found in higher plants, fungi, and lichens. researchgate.net Prominent plant families known to produce xanthones include Clusiaceae, Hypericaceae, and Gentianaceae. mdpi.comnih.gov For example, numerous prenylated and oxygenated xanthones have been isolated from various parts of the Garcinia mangostana (mangosteen) fruit. mdpi.com

Lichens, which are symbiotic organisms of fungi and algae, are particularly significant sources of xanthone derivatives. researchgate.netmdpi.com The unique metabolic interplay between the symbiotic partners can lead to novel substitution patterns on the xanthone core not typically found in other organisms. nih.gov Lichexanthone (B95002), a well-known methylated xanthone, was first isolated from a lichen species and is now known to occur in many lichen genera, such as Pertusaria and Pyxine. wikipedia.org While a vast number of complex xanthones have been identified from these natural sources, simpler derivatives such as 1-methylxanthone, 2-methylxanthone, 3-methylxanthone, and 4-methylxanthen-9-one have also been noted, including in fossil fuels, which speaks to their chemical stability. researchgate.net

Proposed Polyketide Biosynthesis Pathways for Xanthone Core Formation

The biosynthesis of the core xanthone structure differs significantly between plants and organisms like fungi and lichens. nih.gov In higher plants, the pathway is of mixed origin, utilizing both the shikimate and acetate (B1210297) pathways to form a key benzophenone (B1666685) intermediate, which then undergoes cyclization to form the xanthone scaffold. nih.govfrontiersin.org

In contrast, the xanthone core in fungi and lichens is derived entirely from the polyketide pathway (also known as the polyacetate/polymalonate pathway). nih.govmdpi.comnih.gov This process involves the head-to-tail condensation of acetyl-CoA and malonyl-CoA units to form a single, linear polyketide chain. wikipedia.orgmdpi.com This chain is then folded in a specific manner, and a series of intramolecular reactions, including aldol (B89426) condensation and Claisen-type cyclization, leads to the formation of the tricyclic xanthone system. mdpi.commdpi.com It is widely proposed that this cyclization proceeds through a benzophenone intermediate, which subsequently dehydrates to yield the central γ-pyrone ring characteristic of the xanthone core. mdpi.comresearchgate.netmdpi.com The specific folding pattern of the initial polyketide chain determines the resulting substitution pattern of the xanthone, leading to distinct series of these compounds. mdpi.commdpi.com

Ecological Roles and Chemo-Taxonomic Significance of Naturally Occurring Methylated Xanthones

Naturally occurring methylated xanthones serve important functions for the organisms that produce them and are valuable tools for scientists in classification.

Ecological Roles: The production of xanthones is believed to play a protective role. Many of these compounds exhibit significant biological activities, including antimicrobial, antifungal, and antioxidant properties. nih.govnih.gov This suggests they function as a chemical defense mechanism, protecting the organism from pathogens and environmental stressors like UV radiation. wikipedia.orgnih.gov For instance, the accumulation of xanthones in plant roots is thought to provide a first line of defense against soilborne pathogens. The broad-spectrum antibacterial and antifungal activities of various natural xanthones support their role as protective agents in their producing organisms. nih.govnih.gov

Chemo-Taxonomic Significance: The presence or absence of specific secondary metabolites, including methylated xanthones, provides a chemical fingerprint that is highly useful for the classification of organisms, particularly lichens. researchgate.net The pattern of xanthone derivatives within a lichen species is often stable and predictable, allowing chemists and taxonomists to distinguish between species that are morphologically similar. wikipedia.org For example, the presence of lichexanthone is a key characteristic used in the taxonomy of species within the Pertusaria and Pyxine genera. wikipedia.org The co-occurrence of a suite of related xanthones, known as a chemosyndrome, can delineate a group of related species, reflecting their shared biosynthetic pathways. nih.gov

Future Research Directions and Potential Applications of 4 Methylxanthen 9 One

Development of Advanced Synthetic Methodologies for Derivatives

Future synthetic efforts concerning 4-Methylxanthen-9-one are expected to focus on the development of more efficient, selective, and sustainable methodologies for the synthesis of its derivatives. While classical methods for xanthone (B1684191) synthesis, such as the Ullmann condensation, have been widely employed, they often require harsh reaction conditions and result in moderate yields. Advanced synthetic strategies will likely involve transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and photocatalysis to enable the late-stage modification of the this compound core. These approaches would facilitate the rapid generation of a diverse library of analogues with varied substitution patterns, which is crucial for establishing robust structure-activity relationships (SAR).

Table 1: Comparison of Synthetic Methodologies for Xanthone Derivatives

| Methodology | Advantages | Potential for this compound Derivatives |

|---|---|---|

| Classical Methods (e.g., Ullmann Condensation) | Well-established, readily available starting materials. | Baseline for comparison; limited by harsh conditions. |

| Transition-Metal Catalysis (e.g., Suzuki, Buchwald-Hartwig) | High efficiency, broad functional group tolerance. | Facile introduction of aryl, heteroaryl, and amino groups. |

| C-H Activation/Functionalization | High atom economy, direct modification of the core structure. | Late-stage diversification without pre-functionalization. |

| Photocatalysis | Mild reaction conditions, unique reactivity. | Access to novel chemical space and complex structures. |

| Flow Chemistry | Scalability, improved safety and reproducibility. | Efficient library synthesis and process optimization. |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, increased yields. | Accelerated optimization of reaction conditions. |

Integration of Multi-Omics Data in Biological Activity Profiling

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, future research will necessitate the integration of multi-omics data. This systems biology approach, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide an in-depth view of the molecular mechanisms of action at a systems level. For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression profiles in response to treatment with this compound, identifying key signaling pathways that are modulated.

Proteomic studies, utilizing techniques such as mass spectrometry, can identify protein targets and post-translational modifications influenced by the compound. Metabolomic profiling can elucidate the impact of this compound on cellular metabolism, potentially uncovering novel biomarkers of response or toxicity. The integration of these datasets will be crucial for constructing a holistic picture of the compound's biological activity, moving beyond a single-target-based approach to a more comprehensive network pharmacology perspective.

Table 2: Potential Multi-Omics Approaches for Profiling this compound

| Omics Layer | Technology | Potential Insights |

|---|---|---|

| Genomics | DNA Sequencing | Identification of genetic markers for sensitivity/resistance. |

| Transcriptomics | RNA-Sequencing | Elucidation of modulated signaling pathways. |

| Proteomics | Mass Spectrometry | Identification of direct protein targets and interaction networks. |

| Metabolomics | NMR, Mass Spectrometry | Understanding of metabolic reprogramming and off-target effects. |

Exploration of Novel Therapeutic Targets for Xanthen-9-one Scaffolds

The xanthen-9-one scaffold has been associated with a multitude of biological activities, suggesting its potential to interact with various therapeutic targets. Future research on this compound should involve systematic screening against a broad panel of biological targets to uncover novel therapeutic opportunities. This could include screening against different classes of enzymes (e.g., kinases, proteases, phosphatases), G-protein coupled receptors (GPCRs), and ion channels.

Computational approaches, such as molecular docking and virtual screening, can be employed to predict potential binding interactions of this compound with known protein structures, thereby prioritizing experimental validation. Furthermore, chemoproteomic techniques, such as activity-based protein profiling (ABPP), could be utilized to identify novel, and perhaps unexpected, cellular targets of this compound and its derivatives in an unbiased manner. The identification of novel targets will not only open up new avenues for therapeutic development but also enhance our understanding of the fundamental biology underlying various disease states.

Rational Design and Synthesis of this compound-Based Hybrid Compounds

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores, has emerged as a powerful strategy in drug design to create multifunctional ligands with improved efficacy and selectivity. Future research should focus on the rational design and synthesis of hybrid compounds based on the this compound scaffold. This could involve conjugating this compound with other known bioactive molecules to create hybrid agents with synergistic or complementary modes of action.

For example, linking this compound to a molecule with known anticancer activity could result in a hybrid with enhanced potency or the ability to overcome drug resistance. Similarly, hybridization with a moiety that improves pharmacokinetic properties, such as solubility or metabolic stability, could lead to the development of more drug-like candidates. The design of these hybrid molecules will be guided by a deep understanding of the structure-activity relationships of both constituent pharmacophores and the nature of the linker used to connect them.

Contribution of this compound Research to Chemical Biology Tools

Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable chemical biology tools to probe biological systems. The development of fluorescently labeled or biotinylated analogues of this compound would enable the visualization of its subcellular localization and the identification of its binding partners through pull-down assays.

Furthermore, photo-affinity labeling probes based on the this compound scaffold could be synthesized to covalently trap and identify its cellular targets. These chemical probes will be instrumental in elucidating the mechanism of action of this compound and in dissecting complex biological pathways. The insights gained from these chemical biology studies will not only advance our understanding of the therapeutic potential of this compound class but also contribute to the broader field of chemical biology by providing new tools for studying cellular processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.